4-Hydroxybutyl acrylate

Vue d'ensemble

Description

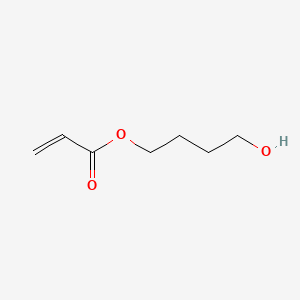

4-Hydroxybutyl acrylate (chemical formula: C₇H₁₂O₃, molecular weight: 144.17 g/mol) is a monofunctional acrylate monomer characterized by a hydroxyl group attached to a butyl chain, enhancing its reactivity and versatility in polymer chemistry . Key physical properties include a boiling point of 95°C at 0.1 mmHg, a density of 1.041 g/mL at 25°C, and high aqueous solubility . It is stabilized with hydroquinone (300 ppm) and monomethyl ether hydroquinone (50 ppm) to prevent premature polymerization .

The monomer is widely used in copolymer synthesis, particularly in coatings, adhesives, and biomedical materials, due to its ability to form hydrogen bonds and crosslink with other monomers like methacrylates, styrene, and unsaturated polyesters . Its hydroxyl group also facilitates applications in UV-curable resins, where it exhibits rapid curing kinetics, achieving 100% conversion at 200 mJ/cm² .

Méthodes De Préparation

Transesterification of Methyl Acrylate with 1,4-Butanediol

Reaction Mechanism and Catalysis

The transesterification of methyl acrylate with 1,4-butanediol is a widely adopted method for 4-HBA synthesis. This reaction employs tin-based catalysts, such as dioctyltin(IV) oxide, to facilitate the exchange of alkoxy groups between the ester and alcohol . The general reaction proceeds as follows:

The catalyst remains active through multiple cycles, enabling its reuse after concentration of the aqueous phase .

Industrial Process Optimization

In a representative procedure :

-

Reaction Conditions : 85°C for 10 hours in cyclohexane.

-

Catalyst Loading : 0.1–0.5 wt% relative to reactants.

-

Yield : 98.3% after purification.

Post-reaction, unreacted methyl acrylate is removed via distillation at 88°C under reduced pressure. The crude product undergoes sequential solvent extraction to isolate 4-HBA from byproducts like 1,4-butanediol diacrylate. Cyclohexane and toluene are used to partition hydrophobic impurities, while weakly basic anion-exchange resins (e.g., Amberlite IRA 98) eliminate residual acids .

Challenges and Solutions

-

Byproduct Formation : 1,4-Butanediol diacrylate (12.2% in crude mixture) is minimized via continuous extraction, reducing its content to 0.11% .

-

Acid Content : Final distillation under vacuum with hydroquinone monomethyl ether ensures <15 ppm acrylic acid .

Direct Esterification of Acrylic Acid with 1,4-Butanediol

Acid-Catalyzed Esterification

This method involves the condensation of acrylic acid and 1,4-butanediol using Brønsted or Lewis acids. Azeotropic solvents (e.g., cyclohexane) remove water, shifting equilibrium toward ester formation .

Process Details

-

Catalysts : Sulfonic acids or metal oxides.

-

Temperature : 100–120°C to accelerate kinetics while avoiding polymerization.

-

Selectivity : Up to 99% for 4-HBA when using optimized stoichiometry .

After reaction completion, the mixture is washed with alkali to neutralize residual acid, followed by water to remove salts. Extraction with alkanes (e.g., n-hexane) isolates 4-HBA, while the aqueous phase is recycled to recover unreacted diol .

Economic and Environmental Considerations

-

Solvent Recovery : Cyclohexane is distilled and reused, reducing waste.

-

Energy Efficiency : Continuous operation modes enhance throughput compared to batch processes .

Comparative Analysis of Synthesis Routes

Advanced Purification Techniques

Continuous Extraction Systems

Pulsating extraction towers enable high-throughput separation of 4-HBA from diacrylate byproducts. For example, a 25 mm diameter column operating at 30–40°C achieves 99.9% purity by leveraging differential solubility in toluene-water biphasic systems .

Thin-Film Distillation

Short-path distillation under vacuum (20–280 hPa) minimizes thermal degradation, preserving the monomer’s integrity. This step reduces oligomer content to <1% .

Industrial-Scale Production Insights

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxybutyl acrylate undergoes various chemical reactions, including:

Esterification: The primary method of synthesis.

Addition Reactions: Due to the presence of a double bond, it can undergo addition reactions with nucleophiles such as thiols and amines.

Polymerization: It readily polymerizes and is generally stabilized using air as a blanket gas and by adding hydroquinone monomethyl ether.

Common Reagents and Conditions:

Catalysts: Amberlyst 15, dialkyltin oxide

Stabilizers: Hydroquinone monomethyl ether to prevent polymerization.

Major Products:

Polymers and Copolymers: Used in various industrial applications.

Applications De Recherche Scientifique

4-Hydroxybutyl acrylate has a wide range of applications in scientific research:

Mécanisme D'action

4-Hydroxybutyl acrylate exerts its effects primarily through polymerization. The hydroxyl functional group and the double bond in its structure allow it to copolymerize with various vinyl monomers, achieving a higher crosslinking ratio with curing agents . This property is particularly useful in the production of flexible and durable materials .

Comparaison Avec Des Composés Similaires

Physical and Chemical Properties

The table below compares 4-Hydroxybutyl acrylate with structurally similar acrylates:

Key Insights :

- Solubility: this compound’s higher aqueous solubility compared to HPMA enables its use in aqueous dispersion polymerization, forming sterically stabilized nanoparticles .

- Thermal Behavior : Homopolymers of this compound are less hydrophobic than HPMA-derived polymers, influencing their glass transition temperature (Tg) and application in flexible coatings .

Polymerization Behavior and Reactivity

- RAFT Polymerization: this compound forms stable nanoparticles via reversible addition-fragmentation chain-transfer (RAFT) polymerization, with pH- and temperature-dependent colloidal stability . In contrast, HPMA requires stricter pH control due to lower solubility .

- Copolymerization: this compound copolymerizes with isobornyl methacrylate to enhance coating hardness and weather resistance, outperforming individual monomers . Its hydroxyl group also improves adhesion in silk fiber grafts for biomedical uses, unlike non-hydroxylated acrylates .

- Curing Speed : In UV-curable formulations, this compound achieves full conversion at 200 mJ/cm², significantly faster than isobornyl acrylate .

Application-Specific Performance

Case Study : In automotive coatings, this compound-based copolymers exhibit superior scratch resistance and gloss retention compared to HPMA-based formulations .

Activité Biologique

4-Hydroxybutyl acrylate (4-HBA) is a versatile compound with significant biological activity that has garnered attention in various fields, including materials science and biomedicine. This article reviews its biological properties, synthesis, applications, and safety considerations based on diverse research findings.

4-HBA is an acrylic ester characterized by a hydroxyl functional group, which contributes to its reactivity and utility in polymer chemistry. Its molecular formula is , with a molecular weight of 144.2 g/mol. The compound appears as a clear liquid with a boiling point of approximately 230°C and a freezing point of -112°C. It is completely miscible with water, which enhances its applicability in various formulations .

Synthesis and Polymerization

4-HBA is typically synthesized through the esterification of acrylic acid with 1,4-butanediol using solid acid catalysts such as Amberlyst 15. This method has been shown to yield high purity products with favorable reaction kinetics . The compound can undergo various polymerization processes, including RAFT (Reversible Addition-Fragmentation Chain Transfer) aqueous dispersion polymerization, leading to the formation of nanoparticles with unique properties .

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.2 g/mol |

| Boiling Point | ~230°C |

| Freezing Point | -112°C |

| Specific Gravity | 1.041 |

| Viscosity (25°C) | 10.2 mPa·s |

| Solubility | Completely miscible in water |

Toxicity and Safety

Research indicates that 4-HBA exhibits low toxicity compared to other hydroxyalkyl acrylates. It shows no mutagenicity and presents lower risks for skin irritation and sensitization . However, it is classified as harmful to aquatic life, necessitating careful handling to prevent environmental contamination .

Applications in Biomedical Fields

The hydroxyl group in 4-HBA allows for copolymerization with various monomers, enhancing the mechanical properties of the resulting polymers. This feature is particularly beneficial in developing pressure-sensitive adhesives (PSAs) and coatings that require flexibility and durability . In biomedical applications, copolymers formed from 4-HBA have been investigated for drug delivery systems due to their biocompatibility and ability to form stable nanoparticles .

Case Studies

- RAFT Polymerization Study : A study demonstrated the synthesis of diblock copolymer nanoparticles using 4-HBA via RAFT polymerization. The resulting nanoparticles exhibited pH-dependent colloidal stability, making them suitable for drug delivery applications where controlled release is critical .

- Environmental Impact Assessment : An assessment highlighted the acute toxicity of 4-HBA to aquatic organisms. It was noted that while it poses risks to aquatic environments, its low toxicity profile for humans makes it a safer alternative in various industrial applications .

Propriétés

IUPAC Name |

4-hydroxybutyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-7(9)10-6-4-3-5-8/h2,8H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWUBGAGUCISDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29086-87-1, 73310-36-8 | |

| Record name | 2-Propenoic acid, 4-hydroxybutyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29086-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,4-butanediyl), α-(1-oxo-2-propen-1-yl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73310-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3044623 | |

| Record name | 4-Hydroxybutyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 4-hydroxybutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2478-10-6, 51309-28-5 | |

| Record name | 4-Hydroxybutyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2478-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybutyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002478106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxybutyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051309285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 4-hydroxybutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxybutyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybutyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydroxybutyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBUTYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O2A4HET1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.